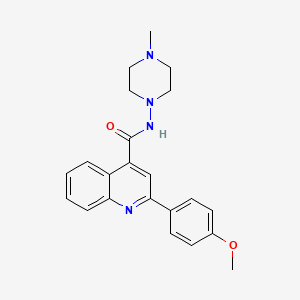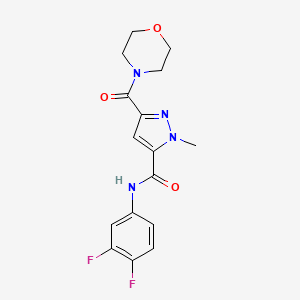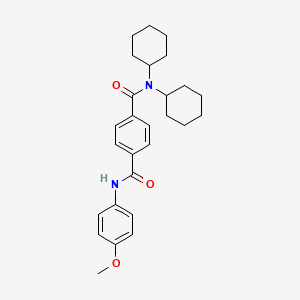![molecular formula C13H17F4N5O2S B10959680 N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959680.png)
N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound consists of a pyrazole ring with specific functional groups attached: difluoromethyl, methyl, and carboxylic acid groups .
N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide: is a chemical compound used as an intermediate in the synthesis of fungicides. It acts by inhibiting succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves unique routes due to its special substitution pattern. Notably, the van Leusen pyrrole synthesis and the halogen dance reaction are employed.
Reaction Conditions: Specific reaction conditions are tailored to achieve the desired functionalization.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories likely employ similar synthetic strategies.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents such as oxidants, reducing agents, and nucleophiles are used. Reaction conditions depend on the specific transformation.
Major Products: The products formed from these reactions would vary based on the specific reaction type and conditions.
Scientific Research Applications
Biology: Investigating its impact on cellular processes, especially related to SDH inhibition.
Medicine: Potential therapeutic applications, such as antifungal properties.
Industry: Its use as an intermediate in fungicide production.
Mechanism of Action
Molecular Targets: The compound inhibits SDH, disrupting the electron transport chain in mitochondria.
Pathways Involved: By blocking SDH, it interferes with energy production and disrupts fungal metabolism.
Comparison with Similar Compounds
Uniqueness: The difluoromethyl group adjacent to the acid function sets it apart from other SDHIs.
Similar Compounds: Other SDHIs include carboxin, boscalid, and newer products like benzovindiflupyr, bixafen, and fluxapyroxad.
Properties
Molecular Formula |
C13H17F4N5O2S |
|---|---|
Molecular Weight |
383.37 g/mol |
IUPAC Name |
N-[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]ethyl]-1-ethyl-3-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H17F4N5O2S/c1-3-21-7-11(8(2)19-21)25(23,24)18-4-5-22-10(13(16)17)6-9(20-22)12(14)15/h6-7,12-13,18H,3-5H2,1-2H3 |
InChI Key |
OYUQKBJMUOECBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NCCN2C(=CC(=N2)C(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10959602.png)
![N-phenethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959607.png)
![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(2-methylpiperidin-1-yl)methanone](/img/structure/B10959616.png)
![ethyl 2-({[3-bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10959622.png)
![(1Z)-N'-{[(4-fluorophenyl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B10959623.png)
![3-hydroxy-5-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-4-[(3-methoxyphenyl)carbonyl]-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10959625.png)

![2-(Piperidin-1-yl)ethyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B10959636.png)
![4-butyl-5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10959643.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10959646.png)


![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B10959676.png)
![3-chloro-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-1,2,4-triazole](/img/structure/B10959688.png)
